![molecular formula C16H20O5 B11838130 7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one CAS No. 91712-91-3](/img/structure/B11838130.png)
7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement of a dioxaspirodecane ring system fused with a dimethoxyphenyl group. The presence of the spirocyclic framework imparts significant rigidity and distinct chemical properties to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the spirocyclic structure through a cascade of Prins and pinacol rearrangement reactions . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one: Similar spirocyclic structure with sulfur atoms replacing oxygen atoms.
2,8-Diazaspiro[4.5]decan-1-one: Features nitrogen atoms in the spirocyclic framework.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Contains both sulfur and nitrogen atoms in the spirocyclic structure
Uniqueness
7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific combination of a dimethoxyphenyl group and a dioxaspirodecane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
91712-91-3 |
|---|---|
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
7-(2,3-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C16H20O5/c1-18-14-5-3-4-11(15(14)19-2)12-10-16(7-6-13(12)17)20-8-9-21-16/h3-5,12H,6-10H2,1-2H3 |
InChI Key |
CCTVXUTXJKHCPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC3(CCC2=O)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


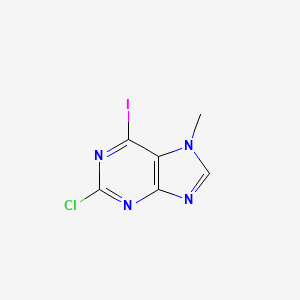
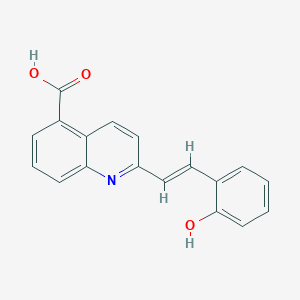
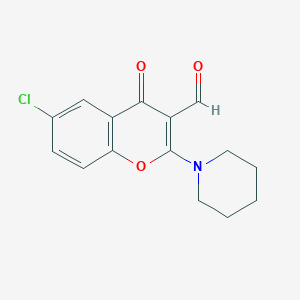

![tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)



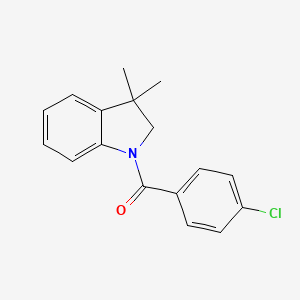

![Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838105.png)
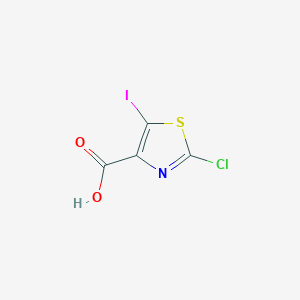
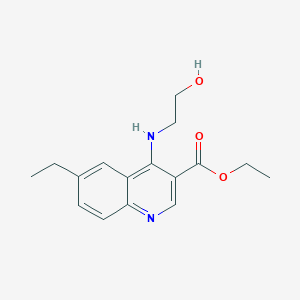
![1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone](/img/structure/B11838118.png)
